

Application Notes and Protocols for the Bromination of 2-Cyanobenzoic Acid

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Compound of Interest

Compound Name: *5-Bromo-2-cyanobenzoic acid*

Cat. No.: *B1290365*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the bromination of 2-cyanobenzoic acid, a key transformation in the synthesis of various pharmaceutical intermediates. The procedure is based on established principles of electrophilic aromatic substitution, adapted from analogous reactions for similar substrates.

Introduction

The bromination of 2-cyanobenzoic acid is an electrophilic aromatic substitution reaction. The starting material possesses two electron-withdrawing groups: a cyano group (-CN) and a carboxylic acid group (-COOH). Both of these substituents are deactivating and meta-directing. [1][2] Consequently, the incoming electrophile (bromine) is directed to the position meta to both groups, resulting predominantly in the formation of **5-bromo-2-cyanobenzoic acid**. This compound is a valuable building block in medicinal chemistry.[3][4]

Reaction Principle

The reaction proceeds via the generation of a bromonium ion (Br⁺) or a polarized bromine molecule, which then attacks the aromatic ring. The presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), or conducting the reaction in a strong protic acid like sulfuric acid, facilitates the polarization of the bromine molecule and enhances its electrophilicity. The reaction mechanism involves the formation of a resonance-stabilized carbocation intermediate (sigma complex), followed by the loss of a proton to restore aromaticity.

Experimental Protocol

This protocol is adapted from procedures for the bromination of similar benzoic acid derivatives.[\[5\]](#)[\[6\]](#)

Materials and Reagents:

Reagent	Formula	Molar Mass (g/mol)	Quantity	Notes
2-Cyanobenzoic Acid	C ₈ H ₅ NO ₂	147.13	10.0 g (67.9 mmol)	Starting material
Concentrated Sulfuric Acid	H ₂ SO ₄	98.08	50 mL	Solvent and catalyst
Bromine	Br ₂	159.81	3.8 mL (11.9 g, 74.7 mmol)	Brominating agent
Crushed Ice	H ₂ O	18.02	~200 g	For quenching
Sodium Bisulfite	NaHSO ₃	104.06	As needed	To quench excess bromine
Dichloromethane	CH ₂ Cl ₂	84.93	150 mL	Extraction solvent
Anhydrous Sodium Sulfate	Na ₂ SO ₄	142.04	As needed	Drying agent

Equipment:

- 250 mL three-necked round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Thermometer

- Ice bath
- Heating mantle
- Condenser
- Separatory funnel
- Rotary evaporator
- Standard glassware for filtration and crystallization

Procedure:

- Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-cyanobenzoic acid (10.0 g, 67.9 mmol).
- Dissolution: Carefully add concentrated sulfuric acid (50 mL) to the flask while stirring. The mixture may warm up slightly. Stir until the 2-cyanobenzoic acid is completely dissolved.
- Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
- Bromine Addition: Slowly add bromine (3.8 mL, 74.7 mmol) dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.
- Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Quenching: Carefully pour the reaction mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring. A precipitate will form.
- Removal of Excess Bromine: If the solution has a persistent orange or yellow color due to excess bromine, add a saturated solution of sodium bisulfite dropwise until the color disappears.

- Isolation of Product: Collect the crude product by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral (pH ~7).
- Drying: Dry the crude product in a desiccator or a vacuum oven at 50-60 °C.
- Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

Data Presentation

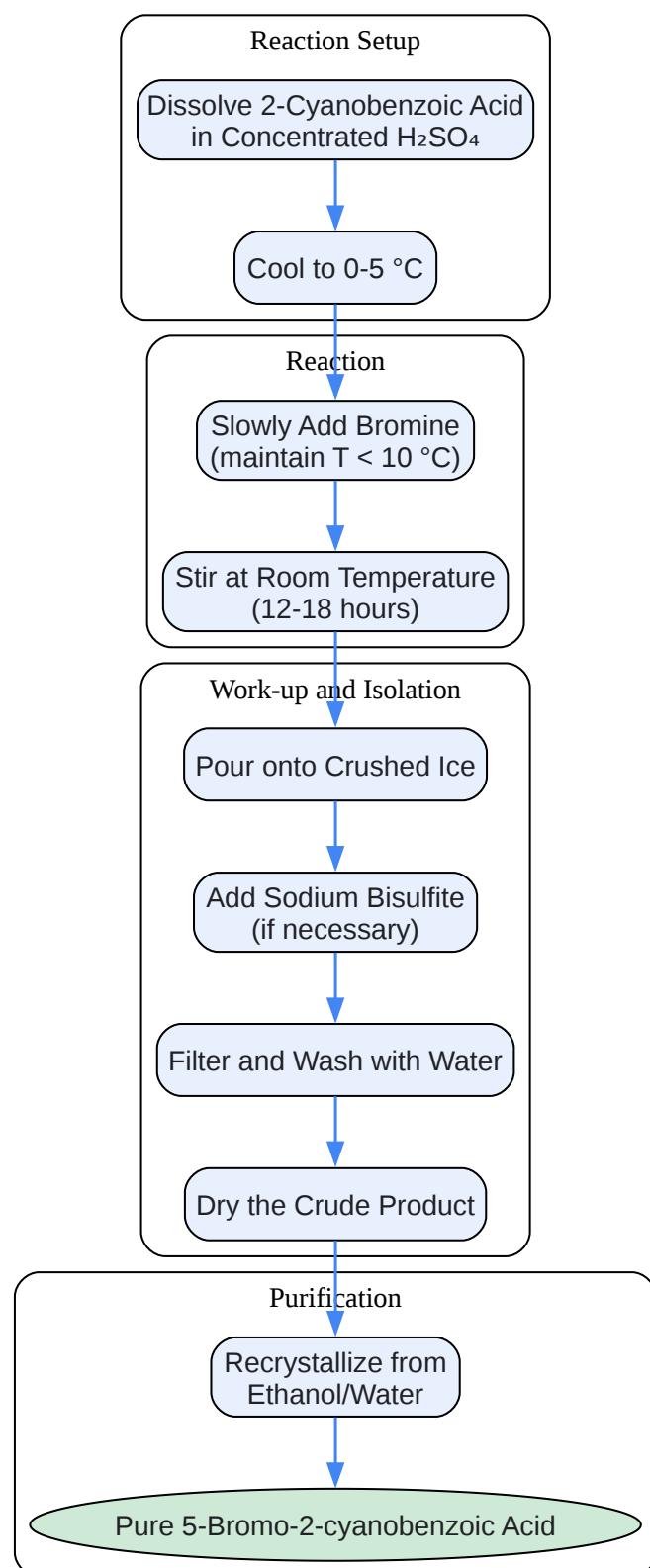
Table 1: Reaction Parameters and Yield

Parameter	Value
Moles of 2-Cyanobenzoic Acid	67.9 mmol
Moles of Bromine	74.7 mmol
Reaction Temperature	0-10 °C (addition), Room Temp (reaction)
Reaction Time	12-18 hours
Theoretical Yield of 5-Bromo-2-cyanobenzoic acid	15.3 g
Actual Yield (Crude)	To be determined experimentally
Percent Yield (Crude)	To be determined experimentally

Table 2: Physical and Spectroscopic Data of **5-Bromo-2-cyanobenzoic acid**

Property	Value
Molecular Formula	C ₈ H ₄ BrNO ₂
Molar Mass	226.03 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	To be determined experimentally
¹ H NMR (DMSO-d ₆ , 400 MHz) δ (ppm)	Expected: ~8.2-8.5 (m, 3H)
¹³ C NMR (DMSO-d ₆ , 100 MHz) δ (ppm)	Expected: Signals for aromatic carbons, cyano, and carboxyl groups
IR (KBr, cm ⁻¹)	Expected: ~3300-2500 (O-H), ~2230 (C≡N), ~1700 (C=O)

Visualizations

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